Potassium salicylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

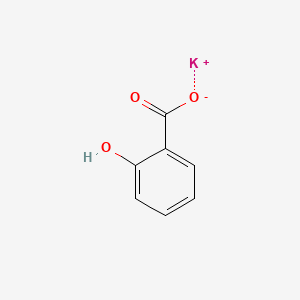

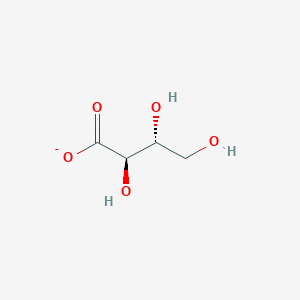

Le salicylate de potassium est le sel de potassium de l'acide salicylique. Il se présente sous la forme d'une poudre cristalline blanche de formule chimique C7H5KO3 et d'une masse molaire de 176,212 g/mol . Ce composé est connu pour ses propriétés bactériostatiques, fongicides et kératolytiques . Il est couramment utilisé dans les produits pharmaceutiques, les cosmétiques et comme conservateur alimentaire.

Mécanisme D'action

Target of Action

Potassium salicylate is the potassium salt of salicylic acid . The primary targets of salicylic acid, and by extension this compound, are cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

This compound acts by irreversibly inhibiting COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the production of prostaglandins . The reduction in prostaglandin synthesis results in decreased inflammation and pain .

Biochemical Pathways

Salicylic acid, from which this compound is derived, is synthesized from chorismate, a product of the shikimate pathway . The synthesis involves two distinct pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . The ICS pathway is the major contributor to salicylic acid production in plants .

Pharmacokinetics

Approximately 10% of applied salicylates can remain in the skin . Salicylic acid is also known to enhance the percutaneous penetration of some agents, potentially affecting their bioavailability .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain due to its inhibition of prostaglandin synthesis . It should be noted that salicylate poisoning can occur with excessive use, leading to symptoms such as rapid shifts of salicylate into the brain and heart, causing swift deterioration and potentially death .

Action Environment

Environmental factors can influence the action of this compound. For instance, in plants, salicylic acid plays crucial roles in regulating cell division and expansion, which are key processes determining the final stature of the plant . Moreover, salicylic acid has been shown to be involved in plant responses to various environmental stresses, including salinity .

Analyse Biochimique

Biochemical Properties

Potassium salicylate plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, this compound is known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins . This inhibition reduces inflammation and pain. Additionally, this compound can interact with bacterial proteins, disrupting their function and leading to bacteriostatic effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in certain cancer cells by activating caspases and other apoptotic proteins . It also affects cellular metabolism by uncoupling oxidative phosphorylation, leading to increased glycolysis and lactate production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. At the molecular level, this compound binds to and inhibits COX enzymes, reducing the production of pro-inflammatory prostaglandins . It also interacts with mitochondrial proteins, uncoupling oxidative phosphorylation and disrupting ATP production . This leads to increased production of reactive oxygen species (ROS) and activation of stress response pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term exposure to this compound in vitro has been shown to cause sustained inhibition of COX enzymes and prolonged anti-inflammatory effects . In vivo studies indicate that chronic exposure can lead to adaptive responses in cells, such as upregulation of antioxidant enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and analgesic effects without significant toxicity . At high doses, this compound can cause toxicity, including gastrointestinal irritation, renal dysfunction, and central nervous system effects . These adverse effects are dose-dependent and highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation with glycine to form salicyluric acid . This process involves enzymes such as glycine N-acyltransferase. Additionally, this compound can influence metabolic flux by uncoupling oxidative phosphorylation, leading to increased glycolysis and altered metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins . Once inside the cell, this compound can accumulate in the mitochondria, where it exerts its effects on oxidative phosphorylation . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

This compound localizes to specific subcellular compartments, affecting its activity and function. It is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes and other proteins . The localization of this compound to the mitochondria is crucial for its role in uncoupling oxidative phosphorylation and inducing apoptosis . Additionally, post-translational modifications such as phosphorylation can influence its subcellular targeting and activity.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le salicylate de potassium peut être synthétisé en neutralisant l'acide salicylique avec de l'hydroxyde de potassium. La réaction est généralement effectuée en solution aqueuse, où l'acide salicylique est dissous dans l'eau, puis l'hydroxyde de potassium est ajouté progressivement jusqu'à ce que le pH atteigne un niveau neutre. La réaction peut être représentée comme suit :

C7H6O3+KOH→C7H5KO3+H2O

Méthodes de Production Industrielle : Dans les environnements industriels, la production de salicylate de potassium implique la même réaction de neutralisation, mais à plus grande échelle. Le processus comprend l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées afin de garantir la cohérence et la qualité du produit final. Le mélange est ensuite filtré, et le salicylate de potassium résultant est cristallisé et séché .

Types de Réactions :

Oxydation : Le salicylate de potassium peut subir des réactions d'oxydation, en particulier en présence d'agents oxydants forts, conduisant à la formation de divers produits d'oxydation.

Substitution : Il peut participer à des réactions de substitution aromatique électrophile en raison de la présence du groupe hydroxyle sur le cycle benzénique.

Réactifs et Conditions Courants :

Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.

Réactifs de substitution : Halogènes, agents nitrants.

Conditions de saponification : Conditions alcalines avec de l'hydroxyde de sodium ou de potassium.

Principaux Produits :

Produits d'oxydation : Divers acides carboxyliques et quinones.

Produits de substitution : Salicylates halogénés ou nitrés.

Produits de saponification : Savon et glycérol.

4. Applications de la Recherche Scientifique

Le salicylate de potassium a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et procédés de synthèse.

Biologie : Employé dans des études relatives aux mécanismes de défense des plantes et comme régulateur de croissance.

Médecine : Utilisé pour ses propriétés anti-inflammatoires et analgésiques dans les formulations topiques.

Industrie : Appliqué dans la production de cosmétiques, de conservateurs alimentaires et comme intermédiaire dans la synthèse d'autres composés .

5. Mécanisme d'Action

Le salicylate de potassium exerce ses effets principalement par l'inhibition des enzymes cyclooxygénases, qui sont impliquées dans la synthèse des prostaglandines. Cette inhibition conduit à une réduction de l'inflammation et de la douleur. De plus, il a des actions bactériostatiques et fongicides en perturbant les membranes cellulaires des bactéries et des champignons .

Composés Similaires :

Salicylate de sodium : Structure et fonction similaires, mais utilise du sodium au lieu du potassium.

Salicylate de méthyle : Connu pour son utilisation dans les formulations topiques de soulagement de la douleur.

Acide acétylsalicylique (Aspirine) : Largement utilisé comme analgésique et anti-inflammatoire.

Unicité : Le salicylate de potassium est unique en raison de son ion potassium spécifique, qui peut influencer sa solubilité et sa réactivité par rapport à d'autres salicylates. Ses applications dans les formulations topiques et systémiques mettent en évidence sa polyvalence .

Applications De Recherche Scientifique

Potassium salicylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in studies related to plant defense mechanisms and as a growth regulator.

Medicine: Utilized for its anti-inflammatory and analgesic properties in topical formulations.

Industry: Applied in the production of cosmetics, food preservatives, and as an intermediate in the synthesis of other compounds .

Comparaison Avec Des Composés Similaires

Sodium Salicylate: Similar in structure and function but uses sodium instead of potassium.

Methyl Salicylate: Known for its use in topical pain relief formulations.

Acetylsalicylic Acid (Aspirin): Widely used as an analgesic and anti-inflammatory agent.

Uniqueness: Potassium salicylate is unique due to its specific potassium ion, which can influence its solubility and reactivity compared to other salicylates. Its applications in both topical and systemic formulations highlight its versatility .

Propriétés

Numéro CAS |

578-36-9 |

|---|---|

Formule moléculaire |

C7H6KO3 |

Poids moléculaire |

177.22 g/mol |

Nom IUPAC |

potassium;2-hydroxybenzoate |

InChI |

InChI=1S/C7H6O3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10); |

Clé InChI |

BTVIOHVPJXIYNL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.[K+] |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O)O.[K] |

| 578-36-9 | |

Pictogrammes |

Corrosive; Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

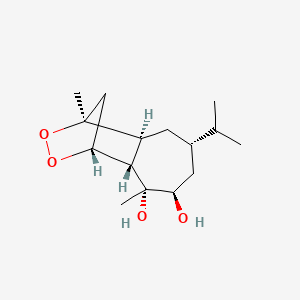

![(2S,4S,5R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-(hexacosanoylamino)-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1260315.png)

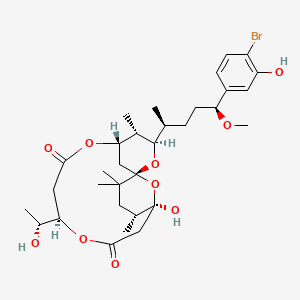

![(2Z)-2-[[4-(trifluoromethyl)anilino]methylidene]-7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione](/img/structure/B1260318.png)

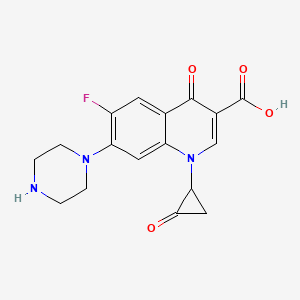

![(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1260325.png)